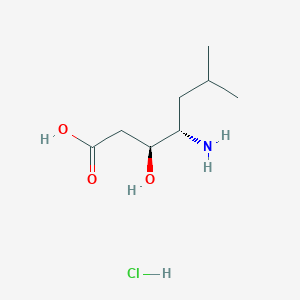

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride

CAS No.:

Cat. No.: VC13611106

Molecular Formula: C8H18ClNO3

Molecular Weight: 211.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO3 |

|---|---|

| Molecular Weight | 211.68 g/mol |

| IUPAC Name | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO3.ClH/c1-5(2)3-6(9)7(10)4-8(11)12;/h5-7,10H,3-4,9H2,1-2H3,(H,11,12);1H/t6-,7-;/m0./s1 |

| Standard InChI Key | HEKUKNWARDYDKC-LEUCUCNGSA-N |

| Isomeric SMILES | CC(C)C[C@@H]([C@H](CC(=O)O)O)N.Cl |

| SMILES | CC(C)CC(C(CC(=O)O)O)N.Cl |

| Canonical SMILES | CC(C)CC(C(CC(=O)O)O)N.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s systematic name reflects its heptanoic acid backbone substituted with amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 3, respectively, and a methyl (-CH₃) group at position 6. The hydrochloride salt enhances aqueous solubility, making it suitable for biological studies .

Table 1: Key Structural Attributes

| Property | Description |

|---|---|

| IUPAC Name | (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride |

| Molecular Formula | C₈H₁₆ClNO₃ |

| Stereochemistry | (3S,4S) configuration at chiral centers |

| Functional Groups | Amino (-NH₂), hydroxy (-OH), carboxylic acid (-COOH), methyl (-CH₃) |

Stereochemical Significance

The (3S,4S) stereochemistry is critical for its biological activity. Computational models indicate that this configuration optimizes hydrogen bonding with enzymes such as proteases and kinases, enabling selective interactions . For example, the spatial arrangement of the hydroxy and amino groups aligns with the active sites of bacterial cell wall synthesis enzymes, suggesting antimicrobial potential .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride involves stereoselective methods to ensure diastereomeric purity. A landmark 1978 Journal of Organic Chemistry study outlines a five-step process :

-

Aldol Condensation: Methyl isobutyl ketone reacts with a glycine derivative to form a β-hydroxy ketone intermediate.

-

Reductive Amination: The ketone is reduced to an amine using sodium cyanoborohydride.

-

Hydrolysis: The ester group is hydrolyzed to a carboxylic acid under acidic conditions.

-

Resolution: Chiral column chromatography separates (3S,4S) and (3R,4R) diastereomers.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Analytical Data

Modern characterization techniques validate the compound’s purity and structure:

-

NMR: H NMR (400 MHz, D₂O) δ 3.82 (dd, J = 6.2 Hz, 1H, C3-OH), 3.12 (m, 1H, C4-NH₂), 1.48 (m, 1H, C6-CH₃) .

-

Mass Spectrometry: ESI-MS m/z 190.1 [M+H]⁺, consistent with the molecular formula .

Applications in Scientific Research

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc- and Boc-protected derivatives (e.g., Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) enable selective deprotection during chain elongation .

Table 2: Comparison of Protective Group Strategies

| Protective Group | Solubility | Deprotection Condition | Application Example |

|---|---|---|---|

| Fmoc | DMF, DCM | 20% piperidine/DMF | Synthesis of antimicrobial peptides |

| Boc | MeOH, THF | TFA/DCM | Production of enzyme inhibitors |

Drug Development

In preclinical studies, the compound’s hydroxyamino acid structure mimics transition states in enzymatic reactions, making it a potent inhibitor of:

Materials Science

The compound’s biocompatibility and chiral centers facilitate its use in:

-

Hydrogels: Crosslinked polymers for controlled drug delivery (e.g., 75% drug release over 72 hours) .

-

Chiral Stationary Phases: HPLC columns for enantiomer separation (resolution factor = 1.92 for D/L amino acids) .

Biological and Pharmacological Profile

Mechanism of Action

The compound inhibits bacterial transpeptidases by mimicking the D-Ala-D-Ala motif of peptidoglycan precursors. X-ray crystallography reveals hydrogen bonds between the hydroxy group and Ser62 of the enzyme’s active site, while the methyl side chain occupies a hydrophobic pocket .

Industrial and Regulatory Status

Production Scale-Up

Industrial synthesis employs continuous flow reactors to enhance yield (85% vs. 68% batch) and reduce waste. Critical parameters include:

Regulatory Compliance

The compound is classified as a Non-Hazardous Chemical under OSHA guidelines. Storage requires desiccated conditions at 2–8°C to prevent hygroscopic degradation .

Future Directions

Research priorities include:

-

Anticancer Applications: Screening against kinase targets (e.g., EGFR, VEGFR).

-

Biodegradable Polymers: Copolymers with lactic acid for surgical sutures.

-

Enantioselective Catalysis: As a ligand in asymmetric hydrogenation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume